molecular formula C15H14BrNO4 B2495295 2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 386277-99-2

2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2495295
CAS No.: 386277-99-2
M. Wt: 352.184
InChI Key: GFFWNKURJMSGPC-UHFFFAOYSA-N
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Description

2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Scientific Research Applications

2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The compound significantly reduces the proliferation of HL-60 cells and induces apoptosis in a concentration-dependent manner. This is associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl‐2 expression levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can be achieved through a multi-step process involving the reaction of 5-bromofuran-2-carboxylic acid with 2-((4-ethylphenyl)amino)-2-oxoethyl chloride. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-2-10-3-5-11(6-4-10)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFWNKURJMSGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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